molecular formula C8H16O4 B3193913 [5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol CAS No. 770-74-1

[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol

Cat. No. B3193913
CAS RN: 770-74-1
M. Wt: 176.21 g/mol
InChI Key: RECJHOHNSXVBQN-UHFFFAOYSA-N
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Description

“[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known as (2,2,5-TRIMETHYL-[1,3]DIOXAN-5-YL)METHANOL .


Physical And Chemical Properties Analysis

This compound has a boiling point of 75 °C/0.4 mmHg and a density of 1.062 g/mL at 25 °C . Its refractive index is n 20/D 1.4520 . The pKa value is predicted to be 14.58±0.10 .

properties

CAS RN

770-74-1

Product Name

[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C8H16O4/c1-7(2)11-5-8(3-9,4-10)6-12-7/h9-10H,3-6H2,1-2H3

InChI Key

RECJHOHNSXVBQN-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(CO)CO)C

Canonical SMILES

CC1(OCC(CO1)(CO)CO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pentaerythritol (50 g, 0.36 mol) and p-toluenesulfonic acid monohydrate (0.61 g) were dissolved in 500 ml N,N-dimethylformamide (DMF, dried by molecular sieve at room temperature) at about 80° C., and then the mixture was allowed to cool undisturbed. When the solution cooled to about 40° C., stirring was started and 55.4 ml 2,2-dimethoxypropane (0.36 mol) was added. After 24 hours of stirring at room temperature, the solution was stirred at room temperature with 9.0 g of base treated DOWEX 1XZ-100 ion-exchange resin for 1 hour, filtered and then the solvent was evaporated under reduced pressure at 85° C. The base treated DOWEX 1XZ-100 ion exchange was prepared by washing 30 g. twice with 200 ml of deionized water, then washed with 300 ml of 4% aq. NaOH and then washed three times with 200 ml of water, filtered and then air-dried in a hood. After the treatment with this resin as noted above, the dry product was ground and extracted (Soxhlet), first with light petroleum ether (b.p. 40-60° C.) for 6 hours, then with diethyl ether for 12 hours, collected and dried. Yield: White crystals (40.0 g, 61.9%). M.P. 124.5°-125.5° C.; 11H-NMR (300 MHz, DMSO-d6) 1.28 ppm (s, 6H), 3.34 ppm (d, J=5.7 Hz, 4H), 3.58 ppm (s, 4H), 4.47 ppm (t, J=5.4 Hz, 2H);
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
base
Quantity
9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 5 L round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were charged 254 g of pentaerythritol and 2,500 g of N,N-dimethylformamide, and they were heated and dissolved at 80° C. After cooling to 25° C., 195 g of 2,2-dimethoxypropane and 3.6 g of p-toluenesulfonic acid monohydrate were placed therein and, with introduction of nitrogen thereinto, a reaction was carried out at 25° C. without further treatment. Neutralization was performed by adding 9.5 g of triethylamine and the reaction solution was concentrated. After concentration, the resulting powder was dispersed in 1 kg of hexane, followed by stirring and filtration. The hexane-washing step was repeated four times. The resulting cake was dissolved in 1 kg of ethyl acetate at 50° C. and, after insoluble matter was filtrated, 250 g of Kyoward 200B was added to the filtrate and adsorption treatment was performed at 50° C. for 1 hour. The filtrate was concentrated to obtain 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane.
Quantity
254 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
9.5 g
Type
solvent
Reaction Step Four

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